molecular formula C9H13ClN2 B6169664 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride CAS No. 2413886-62-9

5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride

Cat. No.: B6169664
CAS No.: 2413886-62-9
M. Wt: 184.7
InChI Key:
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Description

5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride: is a chemical compound with the molecular formula C9H13ClN2 . It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method includes the reduction of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting tetrahydroisoquinoline is then subjected to further chemical modifications to introduce the amine group at the 4-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, nitrones, and other oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It has been investigated for its interactions with enzymes and receptors, making it a valuable tool in biochemical studies.

Medicine: The compound has shown potential antipsychotic activity and is being explored for its use in the treatment of schizophrenia and other psychotic disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-tetrahydroisoquinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to interact with specific molecular targets and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

2413886-62-9

Molecular Formula

C9H13ClN2

Molecular Weight

184.7

Purity

95

Origin of Product

United States

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